
Phosphoric acid, 2-chloro-1-methyl-3-(methylamino)-3-oxo-1-propenyl dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, 2-chloro-1-methyl-3-(methylamino)-3-oxo-1-propenyl dimethyl ester is a complex organic compound that belongs to the class of organophosphates. This compound is characterized by the presence of a phosphoric acid ester group, a chloro substituent, and a methylamino group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2-chloro-1-methyl-3-(methylamino)-3-oxo-1-propenyl dimethyl ester typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of dimethyl phosphite with an appropriate chlorinating agent, such as thionyl chloride, to form the intermediate compound.
Addition of Methylamino Group: The intermediate is then reacted with methylamine under controlled conditions to introduce the methylamino group.
Final Esterification: The final step involves the esterification of the intermediate with phosphoric acid to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, 2-chloro-1-methyl-3-(methylamino)-3-oxo-1-propenyl dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted organophosphates.
Scientific Research Applications
Phosphoric acid, 2-chloro-1-methyl-3-(methylamino)-3-oxo-1-propenyl dimethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of phosphoric acid, 2-chloro-1-methyl-3-(methylamino)-3-oxo-1-propenyl dimethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, 3-amino-2-chloro-1-methyl-3-oxo-2-propenyl dimethyl ester
- Phosphoric acid, 2-chloro-1-methyl-3-(dimethylamino)-3-oxo-1-propenyl dimethyl ester
Uniqueness
Phosphoric acid, 2-chloro-1-methyl-3-(methylamino)-3-oxo-1-propenyl dimethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
34491-04-8 |
|---|---|
Molecular Formula |
C7H13ClNO5P |
Molecular Weight |
257.61 g/mol |
IUPAC Name |
(3-chlorobut-2-enoylamino)methyl dimethyl phosphate |
InChI |
InChI=1S/C7H13ClNO5P/c1-6(8)4-7(10)9-5-14-15(11,12-2)13-3/h4H,5H2,1-3H3,(H,9,10) |
InChI Key |
ISVQLTLOWMKMRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NCOP(=O)(OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


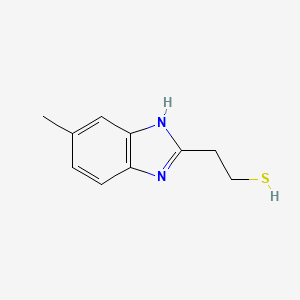
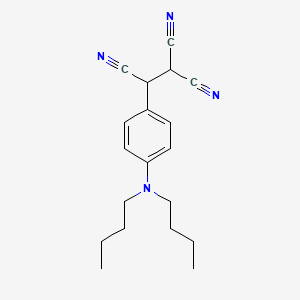
![11-(2-Furanyl)-2,3,4,5,10,11-hexahydro-3-(3-methoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14158359.png)
![N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B14158368.png)
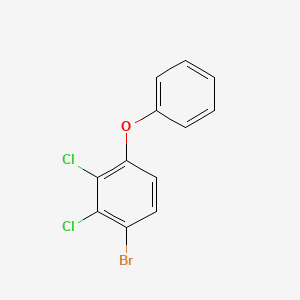
![6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14158389.png)
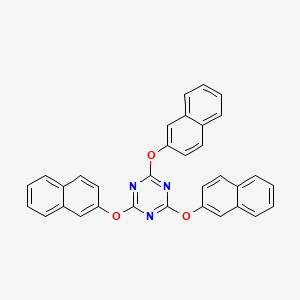
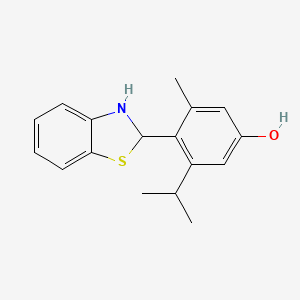
![N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B14158407.png)
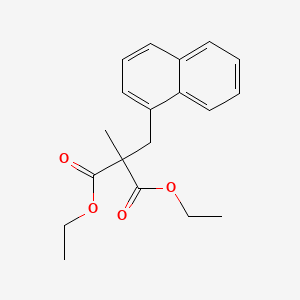
![4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile](/img/structure/B14158415.png)
![3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione](/img/structure/B14158422.png)

![Chloro[(dimethylamino)(phenyl)methylidene]gold](/img/structure/B14158446.png)
